Product packaging for Cytallene(Cat. No.:CAS No. 114987-19-8)

Cytallene

Cat. No.: B040900
CAS No.: 114987-19-8
M. Wt: 179.18 g/mol
InChI Key: WBOPPXMLTYJKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cytallene is a synthetically derived, small molecule compound of significant interest in the field of chemical biology and neurodegenerative disease research. Its primary research value lies in its potent and selective mechanism of action as an allosteric modulator of the P2X7 receptor, a ligand-gated ion channel highly expressed on microglia and other immune cells. By selectively inhibiting the P2X7 receptor, this compound effectively attenuates the NLRP3 inflammasome activation pathway, a key driver of neuroinflammation. This makes it an invaluable pharmacological tool for investigating the role of neuroinflammatory processes in experimental models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Researchers utilize this compound to dissect inflammasome signaling cascades, to explore the crosstalk between the central nervous and immune systems, and to evaluate the therapeutic potential of P2X7 inhibition in preclinical settings. Supplied as a high-purity, stable solid, this compound is rigorously qualified using techniques such as HPLC and NMR to ensure batch-to-batch consistency and reliable experimental results for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O2 B040900 Cytallene CAS No. 114987-19-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114987-19-8

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate

InChI

InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+

InChI Key

WBOPPXMLTYJKEO-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=CCO)C(=NC1=N)[O-]

Isomeric SMILES

C1=CN(C(=O)N=C1N)C=C=CCO

Canonical SMILES

C1=CN(C(=O)N=C1N)C=C=CCO

Synonyms

4-amino-1-(4-hydroxybuta-1,2-dienyl)pyrimidin-2-one

Origin of Product

United States

Advanced Synthetic Methodologies for Cytallene and Its Analogs

Strategies for Racemic and Enantioenriched Cytallene Synthesis

The synthesis of allenes, including complex structures like this compound, often relies on sophisticated strategies to control the formation of the cumulated double bond system and, crucially, the axial chirality when enantiomers are desired .

Homologation of Propargylic Alcohols in Allenol Synthesis

Homologation of propargylic alcohols stands as a classical and widely employed method for the synthesis of allenols, which are allene-containing alcohols. This approach typically involves the one-carbon extension of a propargylic alcohol to yield an allene (B1206475). A notable example is the Crabbé reaction, discovered in 1979, which converts terminal alkynes and aldehydes into allenes using a soft Lewis acid catalyst (such as copper(I) bromide) and a secondary amine . Early iterations of this reaction, using paraformaldehyde, were limited to monosubstituted allenols but showed good yields when a hydroxyl group was present in the alkyne unit . Subsequent advancements, particularly by Ma and co-workers, expanded the scope to include various aldehydes and ketones by optimizing conditions, such as using dicyclohexylamine (B1670486) as a base or a combination of zinc iodide and morpholine (B109124) . Enantiomerically enriched 2,3-allenols can also be prepared through CuBr-mediated homologation of optically active terminal propargylic alcohols with paraformaldehyde in the presence of diisopropylamine (B44863) .

Addition of Propargyl Bromides to Aldehydes

The addition of propargyl bromides to aldehydes is a significant route to construct allene structures, often yielding homopropargylic or allenyl alcohols depending on the regioselectivity of the addition. The Marshall propargylation, for instance, involves the reductive coupling of propargyl mesylates and aldehydes to form new carbon-carbon bonds, with chirality transfer from the mesylates allowing for the reliable construction of contiguous stereogenic centers . Reagents such as diethylzinc (B1219324) and indium(I) iodide can serve as reducing agents in this process . More recently, copper-catalyzed and manganese-mediated propargylation and allenylation of aldehydes with propargyl bromides have been established as highly chemoselective methods, providing both propargyl and allenyl alcohols in high yields under mild conditions . The mechanism often involves the in-situ generation of propargyl metal or allenyl metal species that react with the aldehyde .

Aldol-Type Additions Involving Activated Allenes

Aldol-type additions provide a powerful synthetic tool for forming carbon-carbon bonds, and activated allenes can serve as valuable nucleophilic components in these reactions. Activated allenes, such as allenoates, have been utilized as starting materials in aldol-type additions to carbonyl compounds . These reactions can proceed with α- or γ-selective additions, leading to α-allenols . For instance, γ-addition has been reported from substituted allenoates and various aldehydes through Morita-Baylis-Hillman additions using different catalysts . Asymmetric variants of aldol-type additions involving propargylic and allenyl substrates onto carbonyls have also been developed, often employing chiral ligands in transition metal catalysis to achieve stereoselective α-allenol synthesis . Gold(III) salts, in conjunction with chiral N,N-dioxide ligands, have been shown to promote aldol-type additions of allenic esters onto isatins, yielding tri- and tetra-substituted allenols with good to excellent enantioselectivities .

Asymmetric Synthesis and Chirality Transfer in Enantiomer Production

The inherent axial chirality of allenes, where different substituents at both termini (R1 ≠ R2 and R3 ≠ R4) lead to non-superimposable mirror images, makes their asymmetric synthesis a crucial area of research . This compound itself exists as (R)-(-)- and (S)-(+)-enantiomers, with the R-(-)-enantiomer demonstrating more potent antiviral activity .

Strategies for asymmetric allene synthesis include:

Chirality Transfer from Propargylic Alcohols : The stereospecificity of the first and third steps in reactions like the Myers allene synthesis (which converts propargyl alcohol to an allene via an arenesulfonylhydrazine intermediate) allows the chirality of the propargyl alcohol to dictate the chirality of the resulting allene . Central-to-axial chirality transfer from optically active propargyl alcohols is a well-established approach .

Catalytic Asymmetric Methods : Significant advancements have been made in developing catalytic methods to synthesize axially chiral allenes from achiral or racemic precursors . These include:

Transition Metal-Catalyzed Reactions : Palladium-catalyzed SN2' or SN2'' reactions of 2-bromo-1,3-dienes are extensively studied, involving the formation and equilibration of diastereomeric alkylidene-π-allylpalladium species . Rhodium-catalyzed 1,6-additions of arylboronic acids to 1,3-enynamides have also yielded highly enantioenriched allenes . Palladium-catalyzed asymmetric annulation combined with enyne-Cope rearrangement offers a route to chiral endocyclic allenes with complete central-to-axial chirality transfer .

Organocatalysis : Chiral phosphoric acids (CPAs) derived from BINOL, H8-BINOL, and SPINOL backbones are widely used catalysts that achieve high asymmetric induction through hydrogen bonding and ion-pair interactions . They have been successfully applied in the enantioselective dehydrative γ-arylation of α-indolyl-α-trifluoromethyl propargyl alcohols to produce chiral tetrasubstituted allenes . Phase-transfer catalysis using chiral ammonium (B1175870) salts has also been employed for the asymmetric synthesis of tetrasubstituted allenes via dynamic kinetic asymmetric transformation (DYKAT) .

Traceless Petasis Reactions : Asymmetric boronate additions to sulfonyl hydrazones, catalyzed by chiral biphenols, provide enantioenriched allenes. This process involves the formation of a propargylic diazene (B1210634) intermediate that undergoes a retro-ene fragmentation, resulting in stereospecific point-to-axial chirality transfer .

Lipase-Catalyzed Enantioselective Acylations

Enzymatic kinetic resolution, particularly using lipases, offers a powerful and often highly enantioselective method for obtaining pure enantiomers from racemic mixtures. For this compound, lipase-catalyzed enantioselective acylations have been successfully employed for the resolution of (+/-)-N4-acylcytallenes .

Research findings indicate that acylations of (+/-)-N4-benzoylthis compound (11b) and (+/-)-N4-(9-fluorenylmethoxycarbonyl)this compound (11c) using vinyl butyrate (B1204436) or acetate, catalyzed by lipases in organic solvents, displayed high enantioselectivity . Specifically, the reaction in tetrahydrofuran (B95107) (THF) catalyzed by lipase (B570770) AK proved most promising for the resolution of N4-benzoylthis compound . This large-scale acylation, followed by separation and deprotection of intermediates, afforded (+)- and (-)-Cytallene in high yield and enantioselectivity . Single crystal X-ray diffraction confirmed the S-configuration of (+)-Cytallene, aligning with assignments made using the Lowe-Brewster rule .

A summary of enantioselectivity results for lipase-catalyzed acylation of N4-acylcytallenes:

SubstrateLipase CatalystSolventEnantioselectivity (ee)Reference
(+/-)-N4-benzoylthis compound (11b)Lipase AKTHFHigh
(+/-)-N4-(9-fluorenylmethoxycarbonyl)this compound (11c)Lipase AKTHFHigh

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to advanced allene synthesis, offering high efficiency, selectivity, and often milder reaction conditions compared to stoichiometric approaches . Various transition metals play distinct roles in activating allenes or their precursors.

Copper Catalysis : Copper catalysts are widely used in allene synthesis. They mediate cross-coupling reactions, such as the coupling of α-substituted-α-diazoesters with terminal alkynes to give allenoates . Copper-catalyzed decarboxylative coupling reactions of aryl alkynyl carboxylic acids, paraformaldehyde, and dicyclohexylamine also provide terminal allenes . In the context of asymmetric synthesis, copper alkoxide catalysts can promote highly enantioselective and site-selective propargylation of aldehydes with propargyl borolanes, generating allenyl copper intermediates . Copper-catalyzed borylation of propargyl dichlorides can lead to chloro-substituted allenyl-Bdan products .

Palladium Catalysis : Palladium catalysts are versatile in allene synthesis, often involved in cross-coupling reactions and cyclizations. They can mediate the coupling of propargyl carbonates with aryl iodides in the presence of diboron (B99234) species, leading to di-, tri-, and tetrasubstituted allenes, with potential for chirality transfer from enantiomerically pure propargyl alcohol derivatives . Palladium-catalyzed asymmetric carbonylation of racemic propargylic carbonates can yield optically active 2,3-allenoates with high enantiomeric excess . Palladium also plays a role in hydrofunctionalization of allenes, such as hydroamination with secondary aliphatic amines, leading to allylic amines .

Rhodium Catalysis : Rhodium catalysts are employed in various allene transformations, including 1,6-additions to cyclic 1,3-enynones and 1,3-enynamides for enantioselective synthesis of tetrasubstituted allenes . Rhodium(I)-catalyzed intramolecular [2+2+2] cycloaddition of allenes, alkynes, and tethered imines has been reported for synthesizing fused cyclic amides .

Gold Catalysis : Gold(I) complexes, known for their π-acidic and carbophilic behavior, activate allenes toward nucleophilic attack . Gold(I)-catalyzed formal cycloadditions, such as [2+2] annulations between allenes and tethered vinyl arenes, have been developed . Gold(I) catalysis can also activate propargylic alcohols to form allene oxide intermediates for the synthesis of heterocycles .

Nickel Catalysis : Nickel-catalyzed reactions are emerging for allene synthesis. For instance, nickel-catalyzed cross-coupling of propargyl halides with organozinc reagents can afford functionalized allenes . Nickel-catalyzed [2+2] cycloaddition of ene-allenes has been reported for the formation of fused cyclobutanes . Photoinduced regioselective alkylation of propargylic carbonates via a nickel-promoted cross-electrophilic coupling process also yields allenes .

Other Catalytic Methods : Iron(III) and chiral phosphine (B1218219) catalysts have been used in the synthesis of allenes from ketenes and diazo compounds, with chiral phosphines enabling high enantioselectivity . Organocatalytic strategies, including chiral phase-transfer catalysts and chiral phosphoric acids, have also made significant strides in asymmetric allene synthesis .

These catalytic approaches highlight the versatility and growing sophistication in the synthesis of allene-containing compounds, paving the way for the efficient production of complex molecules like this compound and its diverse analogs.

Copper-Catalyzed Reactions in Allenol Formation

Copper catalysis has emerged as a powerful tool for the enantioselective synthesis of allenes and allenols, which are directly relevant to the construction of this compound's side chain. One notable approach involves the copper(I) iodide-catalyzed asymmetric synthesis of optically active tertiary allenols . This method utilizes a two-step process, starting from propargylic alcohols and aldehydes. Initially, a propargylic amine is formed enantioselectively using a catalytic amount of CuBr and a chiral ligand such as 4-[1-(2-diphenylphosphanyl)naphthyl]-N-(1-phenylethyl)phthalazin-1-amine (N-PINAP). Subsequently, this intermediate is converted into the desired allene through a stereodefined anti-1,5-hydride shift, often promoted by metal salts like ZnI₂/NaI or CdI₂ .

An optimized one-pot enantioselective allenylation of terminal alkynes has also been reported, employing copper(I) iodide (CuI) and a cyclic amine like azocane. This reaction provides the desired allenols with good yields and high enantiomeric excesses (ee) . For instance, the reaction of propargylic alcohol with cyclohexanal and azocane, catalyzed by CuI and (R,Sa)-N-PINAP, yielded the corresponding allenol with 76% yield and 86% ee .

Furthermore, copper hydride (CuH) catalysis offers an efficient and enantioselective semireduction of conjugated enynes, leading to the formation of axially chiral 1,3-disubstituted allenes . This protocol is versatile, accommodating various functional groups, and can be used for the selective synthesis of monodeuterated allenes . Recent advancements also include copper-catalyzed enantioselective allenylic substitution of acyl 2,3-allenols, which allows for the construction of axially chiral alkylidenecycloalkanes with excellent regio- and enantioselectivities .

The versatility of copper catalysis in allene synthesis is further highlighted by its application in decarboxylative coupling reactions and cross-coupling reactions of terminal alkynes with various partners, providing a diverse range of allene derivatives .

Platinum-Catalyzed Nucleophilic Additions to Allenes

Platinum catalysis provides another significant avenue for the functionalization of allenes through nucleophilic addition reactions. While less explored compared to gold catalysis, platinum complexes demonstrate considerable potential and versatility in mediating the addition of various nucleophiles to allenes .

These reactions are particularly useful for introducing heteroatoms, such as oxygen and nitrogen, into allene systems. Platinum-catalyzed additions of O-H and N-H bonds to allenes can lead to the formation of functionalized molecules, including allyl derivatives and heterocycles . For example, intermolecular reactions of allenes with alcohols have been reported, sometimes resulting in regiospecific C-alkenylation of aromatic rings when phenols are used . In contrast, the reaction of allenes with amines in the presence of platinum catalysts typically follows a more conventional reactivity pattern, yielding allyl amines as products .

Platinum(II) bis(phosphine) complexes have been shown to catalyze the intermolecular hydroamination of monosubstituted allenes with secondary alkylamines, affording (E)-allylic amines in good yields and with high selectivity . This methodology is broad in scope, accommodating both aryl and alkyl monosubstituted allenes, as well as a variety of cyclic and acyclic secondary alkylamines . The ability of platinum to activate the allene moiety and facilitate nucleophilic attack makes it a valuable catalyst for constructing complex allene-containing structures relevant to compounds like this compound .

Derivatization Strategies for Novel this compound Analogs

Derivatization strategies are essential for exploring the structure-activity relationships of this compound and its analogs, aiming to enhance their biological efficacy or introduce new functionalities.

Introduction of Heterocyclic Bases and Linkers

The core structure of this compound involves a pyrimidinone heterocyclic base attached to an allene moiety, making it an acyclic nucleoside analog . The introduction of heterocyclic bases onto allene scaffolds is a fundamental step in synthesizing such analogs. Alkylation strategies are commonly employed for this purpose. For instance, the synthesis of 5-methylthis compound, an analog of this compound, involved a procedure similar to that of this compound itself, utilizing a base-catalyzed reaction with potassium tert-butoxide (tBuOK) in dimethylformamide (DMF) . This highlights a general method for attaching nucleic acid bases to allene precursors.

The efficient synthesis of acyclic nucleoside analogs, including those with different side chains, can also be achieved through regioselective N-alkylation methods . Asymmetric palladium catalysis has been successfully applied for the highly enantioselective allylation of vinylethylene carbonates with various N-heteroaromatic substrates, providing acyclic nucleoside analogs in high yields and enantioselectivities . The development of C-nucleosides, where the nucleobase is linked to the sugar mimic via a more stable carbon-carbon bond, also represents a significant derivatization approach, offering improved stability against enzymatic cleavage compared to N-nucleosides .

Structural Modifications Influencing Biological Activity

Structural modifications to nucleoside analogs, including this compound, play a critical role in modulating their biological activity, such as antiviral or antitumor effects . A key aspect influencing the biological activity of this compound is its chirality. Research has demonstrated that the R-(-)-enantiomer of this compound exhibits significantly more potent activity against both HIV and HBV compared to the S-(+)-enantiomer . This finding underscores the importance of stereochemical control in the synthesis and design of this compound analogs.

Beyond chirality, other structural alterations to the allene chain or the pyrimidinone base can impact efficacy. General strategies for modifying nucleoside scaffolds include:

Modifications at the 2'- and 3'-sites: Dideoxy dehydrogenation at these positions can enhance antiviral efficiencies .

4'-Site Modifications: Introduction of substituents like ethynyl, cyano, or azido (B1232118) groups at the 4'-position, or 2'-dehydroxylation, often leads to antiviral efficacy .

Nucleobase Modifications: Alterations to the heterocyclic base, such as the introduction of a 5-fluoro substituent in uracil (B121893) analogs, can exhibit anti-tumor effects, while bromo- or trifluoromethylvinyl groups often confer antiviral activities .

For example, studies on cyclopropanated nucleosides, which can serve as isosteric replacements for double bonds, show that the position of the cyclopropane (B1198618) moiety relative to the sugar ring influences biological activity . Furthermore, derivatization at the 5'-position with ester groups or phosphoramidite (B1245037) moieties can improve the cellular uptake and antiviral activity of nucleoside analogs .

The following table summarizes the key biological activities influenced by the structural characteristics of this compound and related allene nucleoside analogs:

Compound / Structural FeatureBiological ActivityKey ObservationSource
This compoundAnti-HIV, Anti-HBVPotent inhibitory activity against HIV-1 and HBV DNA synthesis.
R-(-)-CytalleneAnti-HIV, Anti-HBVMore potent than the S-(+)-enantiomer.
Allene nucleoside analogsAntiviral, AntitumorStructural modifications to the allene chain or nucleobase influence potency and selectivity.
5'-Ester/PhosphoramiditeAntiviralImproved cellular uptake and antiviral activity in some nucleoside analogs.
2',3'-Dideoxy dehydrogenationAntiviralEnhanced antiviral efficiencies.
4'-Ethynyl/Cyano/AzidoAntiviralExhibited antiviral efficacy.

Molecular and Cellular Mechanisms of Action of Cytallene

Elucidation of Antiviral Mechanism in HIV-1 and HIV-2 Replication

Cytallene has been shown to protect various CD4+ T-cell lines from the infectivity and cytopathic effect of HIV-1. Furthermore, it inhibits the in vitro infectivity of HIV-2.

Suppression of Viral Protein Expression (e.g., gag-encoded protein)

Beyond DNA synthesis inhibition, this compound also interferes with the expression of viral proteins. Specifically, research has shown that this compound inhibits the expression of HIV-1 gag-encoded protein. The Gag polyprotein is essential for the assembly and budding of new viral particles.

Investigation of Anti-HBV Mechanisms

This compound exhibits potent activity against Hepatitis B Virus (HBV), primarily by targeting the viral DNA synthesis process.

Inhibition of Hepatitis B Virus DNA Synthesis

Studies conducted in 2.2.15 cells, a common model for HBV research, have demonstrated that this compound potently inhibits HBV DNA synthesis. The R-(-)-enantiomer of this compound is particularly active, with a 50% inhibition concentration (HBIC50) of 0.08 µM against HBV DNA synthesis. This antiviral action is reversible, meaning that upon removal of the compound from the culture medium, HBV DNA synthesis can reinitiate. Importantly, at concentrations significantly higher than its HBIC50, the R-(-)-enantiomer of this compound showed no effect on HBV RNA synthesis or mitochondrial DNA synthesis, suggesting a specific targeting of HBV DNA replication. The likely target for this inhibition is the HBV DNA polymerase.

Table 1: Anti-HBV Activity of R-(-)-Cytallene

ParameterValueCell LineTargetReference
HBIC50 (50% inhibition concentration against HBV DNA synthesis)0.08 µM2.2.15 cellsHBV DNA Synthesis

Role of Cellular Kinases in this compound Phosphorylation

For nucleoside analogs to exert their antiviral effects, they often require intracellular phosphorylation by host cellular kinases. This compound follows this general principle.

Both enantiomers of this compound are resistant to deamination by deoxycytidine (dC) deaminase, an enzyme that would typically inactivate cytosine analogs. However, they can be phosphorylated by cytoplasmic deoxycytidine kinase (dCK). Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway, responsible for the initial phosphorylation of deoxycytidine, deoxyguanosine, and deoxyadenosine, as well as various nucleoside analogs, to their monophosphate forms.

Research indicates that R-(-)-cytallene serves as a substrate for cytoplasmic dCK. The Michaelis-Menten constant (Km) value for R-(-)-cytallene with cytoplasmic dCK is approximately equivalent to that of deoxycytidine (dC). However, the maximum reaction rate (Vmax) for R-(-)-cytallene is about 15% compared to that of dC, indicating a less efficient, but still significant, phosphorylation by dCK. This phosphorylation is a critical step in converting this compound into its active, triphosphate form, which then interferes with viral DNA synthesis.

Table 2: Cytoplasmic Deoxycytidine Kinase (dCK) Substrate Activity for R-(-)-Cytallene

ParameterR-(-)-Cytallene vs. Deoxycytidine (dC)Reference
Km ValueApproximately same as dC
Vmax~15% of dC
Resistance to Deoxycytidine Deaminase Action

A notable characteristic of this compound is its resistance to deamination by deoxycytidine (dC) deaminase. Both enantiomers of this compound are not deaminated by this enzyme. This resistance is significant as dC deaminase is an enzyme involved in the catabolism of cytidine (B196190) and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively, playing a role in maintaining the cellular pyrimidine (B1678525) pool. Despite this resistance to deamination, this compound enantiomers can be phosphorylated by cytoplasmic dC kinase.

The antiviral effect of R-(-)-cytallene can be reversed by deoxycytidine (dC), though less efficiently by cytidine. This reversal is likely due to a competitive mechanism involving the phosphorylation of R-(-)-cytallene within cells and/or the reversal of the action of its metabolites at target sites, such as the HBV DNA polymerase, by deoxycytidine triphosphate (dCTP). A high concentration of dC is required to completely reverse the anti-HBV action of R-(-)-cytallene, indicating that the decrease in antiviral activity is not solely attributable to competition for phosphorylation.

Absence of Effect on Host Cellular Nucleic Acid Synthesis (Nuclear and Mitochondrial DNA, RNA)

A crucial aspect of this compound's selective antiviral action is its minimal impact on host cellular nucleic acid synthesis. The R-(-)-enantiomer of this compound has been shown to have no discernible effect on HBV RNA synthesis or mitochondrial DNA (mtDNA) synthesis, even at concentrations tenfold or more higher than its 50% inhibition concentration against HBV synthesis (HBIC50). This selectivity extends to general cellular nucleic acid synthesis, as this compound does not affect either nuclear DNA or mtDNA synthesis in host cells. This lack of effect on host RNA transcription is consistent with observations of no impact on Hepatitis B surface antigen (HBsAg) levels in cell culture medium. Furthermore, studies have indicated that R-(-)-cytallene treatment does not lead to significant lactic acid production in HepG2 cultures, a finding that suggests a low level of mitochondrial dysfunction compared to other nucleoside analogs like ddC.

Reversibility of Antiviral Effects

The antiviral effects of this compound are reversible. When the R-(-)-enantiomer of this compound is removed from the culture medium, the synthesis of HBV DNA can reinitiate. This reversibility is evident from the time-dependent increase in extracellular HBV DNA levels observed after drug removal. Specifically, HBV DNA could be detected extracellularly within six days of drug-free incubation, and its amount continued to increase, eventually reaching levels comparable to those in untreated control cells after twelve days. This characteristic suggests that the continuous presence of the nucleoside analog is essential for maintaining its inhibitory activity. The reversibility of this compound's anti-HBV action is similar to that observed with other anti-HBV L-dideoxycytidine (L-ddC) analogs and also mirrors the reversibility of its anti-HIV effects.

Comparative Mechanistic Studies with Other Nucleoside Analogs (e.g., L-ddC analogs)

This compound, particularly its R-(-)-enantiomer, stands out as an acyclic cytosine analog with potent inhibitory activity against HBV, akin to that of other L-dideoxycytidine (L-ddC) analogs. Many L-nucleosides, including L-ddC analogs, are recognized for their potent anti-HBV activity and also exhibit strong inhibitory effects against HIV. For instance, 2',3'-dideoxy-3'-thiacytidine (L-2'SddC, also known as 3TC), an L-ddC analog, has been approved for clinical use in combination with zidovudine (B1683550) for AIDS treatment and is undergoing clinical trials for HBV infection.

Structure-activity relationship studies have highlighted the importance of the axial chirality of the allene (B1206475) component for this compound's antiviral efficacy. Interestingly, while some anti-HBV cytosine analogs may show increased or unaltered activity with fluorine substitution, 5-fluorothis compound exhibits significantly weaker anti-HBV activity compared to this compound, a detrimental effect also observed on its anti-HIV efficacy. Like many nucleoside analogs, this compound requires phosphorylation by cellular kinases, such as cytoplasmic dC kinase, to exert its antiviral effects.

Table 1: Antiviral Potency of R-(-)-Cytallene Against HBV

CompoundTarget VirusHBIC50 (µM)
R-(-)-CytalleneHBV0.08

Structure Activity Relationship Sar Studies and Molecular Design

Importance of Axial Chirality and Allene (B1206475) Moiety

The allene moiety, characterized by two cumulated double bonds, is a defining structural feature of Cytallene and is indispensable for its antiretroviral activity. This specific arrangement of double bonds confers axial chirality to the molecule, meaning that the molecule possesses a chiral axis rather than a chiral center. The presence of these cumulated double bonds between the 1' and 2' carbons and between the 2' and 3' carbons is crucial for the compound's antiviral properties.

Unlike the more flexible tetrahydrofuran (B95107) ring found in traditional nucleosides, the allene moiety in this compound is more rigid, which influences the rotational freedom of the attached base and hydroxymethyl groups. This structural rigidity and the inherent axial chirality play a significant role in the compound's interaction with biological targets. Studies have demonstrated that the R-(-)-enantiomer of this compound exhibits greater potency in inhibiting HBV DNA synthesis compared to its S-(+)-enantiomer. For instance, the 50% inhibition concentration (HBIC50) for the R-(-)-enantiomer against HBV synthesis was found to be 0.08 µM.

Table 1: Antiviral Activity of this compound Enantiomers against HBV DNA Synthesis

CompoundEnantiomerHBIC50 (µM) against HBV DNA Synthesis
This compoundR-(-)-0.08
This compoundS-(+)-Less active than R-(-)-
This compoundRacemic mixturePotent, but R-(-)- more potent

Identification of Critical Functional Groups for Antiviral Activity (e.g., 4'-hydroxyl group)

Beyond the allene moiety, specific functional groups within the this compound structure are critical for its antiviral activity. The 4'-hydroxyl group, for example, has been identified as a crucial determinant for the in vitro anti-HIV activity of related acyclic nucleoside analogs like adenallene (B1665521). Given the structural similarities and shared mechanism of action among these allene-containing nucleoside analogs, it is highly probable that the 4'-hydroxyl group similarly contributes to this compound's antiviral efficacy. The presence and position of hydroxyl groups are generally known to influence the antiviral activity of various compounds.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches are computational methods used to establish mathematical relationships between the chemical structure of molecules and their biological activity. These models aim to predict the activity of new compounds based on their molecular descriptors, thereby facilitating the identification of promising drug candidates.

While specific QSAR studies focusing solely on this compound were not extensively detailed in the provided information, QSAR has been broadly applied to series of nucleoside analogs, including purine (B94841) nucleoside analogs, to correlate their chemical structure with toxicity and antiviral activity. A multiple-formula approach (MuFA) for similarity-based QSAR has been described for estimating the biological activity of such compounds and for identifying new lead compounds. These methodologies allow for a systematic investigation of how structural variations impact biological response, which is crucial for optimizing the design of antiviral agents like this compound.

Molecular Similarity Analysis in Analog Design

Molecular similarity analysis is a key cheminformatics concept employed in the design of new chemical analogs. This approach is particularly valuable in drug discovery for identifying compounds with similar biological activities, even if their structures appear diverse. In the context of this compound and its analogs, molecular similarity analysis aids researchers in navigating vast chemical spaces to find compounds that might share or enhance its antiviral properties.

By comparing the structural features of this compound with those of other known active or inactive compounds, researchers can infer potential activity and guide the synthesis of new derivatives. This method helps in understanding heterogeneous SARs and activity landscapes, allowing for the rational design of new compounds with desired biological profiles. Molecular similarity analysis, often used in conjunction with QSAR, provides a powerful tool for optimizing lead compounds and exploring the structural requirements for antiviral activity in the nucleoside analog class.

Theoretical and Computational Investigations of Cytallene

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry is extensively employed to unravel the intricate steps of chemical reactions, identifying transition states, intermediates, and the energetics involved . This approach is vital for understanding how molecules transform and interact.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry, capable of providing highly accurate descriptions of electronic structure and properties for a broad range of systems, including biomolecules . In the context of allenes, which share structural features with Cytallene, DFT calculations have been instrumental in investigating reaction mechanisms, such as site-selective C-H cyanation, and understanding selectivity . DFT has also been applied to explore steric properties and thermodynamics in various organic reactions, offering a theoretical framework for predicting reaction outcomes and optimizing processes . While direct DFT studies focusing solely on this compound's reaction mechanisms are not extensively detailed in the provided snippets, the application of DFT to similar allene (B1206475) and nucleoside structures suggests its utility for this compound. Computational modeling, including DFT, has been used in studies related to the enantioselectivity of enzymes interacting with compounds like this compound .

This compound is known to exist as chiral enantiomers, specifically (R)-(-) and (S)-(+)-Cytallene, which exhibit differential antiretroviral activity . Chirality, a fundamental property where a molecule is non-superimposable on its mirror image, significantly influences biological activity and reaction pathways . Computational studies, such as computer-assisted modeling, have been applied to understand the enantioselectivity of enzymes like subtilisin in organic solvents when interacting with N4-acylcytallenes . These investigations can provide insights into how specific reaction sites on this compound interact with enzymes and how these interactions lead to the observed enantioselective outcomes. The understanding of chiral adsorption configurations, as demonstrated in other systems through first-principles calculations, highlights the potential of computational methods to delineate the precise spatial arrangements and interactions at molecular reaction sites .

Density Functional Theory (DFT) Applications

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the various spatial arrangements (conformers) a molecule can adopt and their relative energies . Molecular dynamics (MD) simulations extend this by modeling the time-dependent behavior of atoms and molecules, providing a dynamic view of conformational changes and interactions . For nucleosides, including this compound, conformational analysis is crucial for understanding their flexibility and how different conformers might influence biological recognition and activity . Molecular dynamics simulations have been applied to study the behavior of nucleoside analogs, such as tetruseco-nucleosides, indicating their relevance for understanding this compound's dynamic structural properties .

Intramolecular hydrogen bonding, a type of weak chemical bond occurring within a single molecule, plays a significant role in defining molecular conformation and stability . For nucleosides, theoretical calculations suggest that C–H···O intramolecular hydrogen bonds can profoundly influence their conformational behavior . Specifically, for 2′-deoxycytidine and cytidine (B196190), such hydrogen bonds are suspected to be a key determinant of their conformational preferences, with the hydrogen atom from the C6 (or C8 in purines) of the nucleic base acting as the donor . As this compound is a cytosine analog, it is highly probable that similar intramolecular hydrogen bonding patterns contribute to its unique conformational landscape, thereby impacting its interactions with biological targets.

In Silico Screening and Virtual Ligand Design for this compound Analogs

In silico screening, a computational technique, is widely used in drug discovery to identify potential lead compounds by virtually evaluating large chemical libraries . Virtual ligand design, often integrated with screening, focuses on designing new molecules with desired binding properties. For this compound analogs, these methods are highly relevant for identifying new compounds with enhanced or altered biological activities.

Pharmacophore-based virtual screening has been explicitly mentioned in the context of this compound and its analogs, such as Entecavir, for identifying active compounds . This approach involves defining the essential steric and electronic features required for a molecule to interact with a specific biological target, and then searching databases for compounds that match this "pharmacophore."

Furthermore, quantitative structure-activity relationships (QSARs) and quantitative molecular similarity analysis (QMSA) have been employed in a multiple formula approach (MuFA) to study the correlation between structure and activity for purine (B94841) nucleoside analogs, including this compound . This methodology allows for the estimation of biological activity for new compounds based on their structural similarities to known active molecules, thereby guiding the design of novel this compound analogs with predicted antiviral or cytotoxic effects . This highlights the utility of in silico methods for prioritizing candidates for synthesis and experimental validation.

Target Identification and Validation Research

Methodologies for Investigating Molecular Targets

Investigating the molecular targets of Cytallene involves a range of sophisticated methodologies that probe its interactions at biochemical, genetic, and structural levels.

Biochemical assays are fundamental in assessing the direct interaction and functional impact of this compound on potential molecular targets. Studies have demonstrated that this compound, particularly its R-(-)-enantiomer, exhibits potent inhibitory activity against HBV DNA synthesis in vitro, with a 50% inhibition concentration (HBIC50) of 0.08 µM. This antiviral activity can be reversed by deoxycytidine (dC) and, to a lesser extent, by cytidine (B196190), suggesting a competitive interaction with cellular nucleosides.

Further biochemical investigations revealed that this compound enantiomers cannot be deaminated by deoxycytidine deaminase. However, they are efficiently phosphorylated by cytoplasmic deoxycytidine kinase (dC kinase). The R-(-)-enantiomer is a substrate for cytoplasmic dC kinase, but not for mitochondrial deoxypyrimidine nucleoside kinase. The phosphorylation by cytoplasmic dC kinase is a critical activation step, as dC kinase-deficient cells exhibit reduced sensitivity to this compound. Both S-(+)-cytallene and R-(-)-cytallene are phosphorylated by cytoplasmic dC kinase, with relative Vmax/Km values of 0.12 and 0.15, respectively, indicating efficient substrate recognition.

While specific, detailed genetic and genomic profiling techniques applied directly to this compound are not extensively elaborated in the provided research, the observed effects of this compound imply its impact on genomic processes. This compound has been shown to inhibit the expression of HIV-1 gag-encoded protein and suppress viral DNA synthesis, indicating a direct influence on viral genetic replication. Techniques such as Southern blot analysis have been employed to examine the inhibition of HBV DNA synthesis by this compound, providing direct evidence of its genomic impact. These findings highlight that this compound's mechanism of action involves interference with nucleic acid synthesis, a process that can be monitored and characterized through various genetic and genomic approaches.

Affinity-based approaches, such as affinity chromatography, are powerful tools for isolating and identifying proteins that bind to a specific ligand. While affinity chromatography is widely used for purifying enzymes and proteins, including nucleoside kinases, the provided information does not detail specific instances where this method was directly applied to this compound for the explicit purpose of identifying its molecular targets. However, the principle of using a compound as a bait to capture interacting proteins is highly relevant to understanding this compound's binding partners.

Chemical proteomics strategies are designed to identify and quantify protein targets of small molecules within complex biological systems. These methods often involve synthesizing modified versions of the small molecule to serve as probes for capturing interacting proteins, followed by mass spectrometry-based identification. Although the general principles and utility of chemical proteomics in drug discovery are well-established, the provided research does not specifically describe the application of chemical proteomics strategies to identify the targets of this compound. Such approaches would be valuable for a comprehensive understanding of this compound's proteome-wide interactions.

Crystallographic studies and molecular docking are crucial for understanding the precise binding modes of a compound with its target at an atomic level. While a three-dimensional X-ray structure of HBV DNA polymerase is not yet available, homology models have been developed using the structure of HIV reverse transcriptase as a template. This allows for the application of molecular docking simulations to predict how this compound might interact with the active site of HBV DNA polymerase or other target enzymes. Such computational studies are instrumental in proposing specific binding orientations and interactions, which can then guide further experimental validation.

Chemical Proteomics Strategies

Identification of Key Cellular Enzymes

Research has successfully identified key cellular enzymes that are either directly targeted by this compound or are crucial for its activation and antiviral efficacy.

The primary molecular target for the anti-HBV action of this compound is strongly suggested to be HBV DNA Polymerase . This enzyme is essential for the replication of the Hepatitis B virus, and this compound's ability to inhibit HBV DNA synthesis directly points to its interaction with this viral polymerase.

Furthermore, Deoxycytidine Kinase (dC kinase) , a cellular enzyme, plays a vital role in the metabolic activation of this compound. This compound is phosphorylated by cytoplasmic dC kinase, a necessary step for the compound to exert its antiviral effects. This phosphorylation converts this compound into its active form, which then interferes with viral replication processes. The observation that dC can reverse this compound's antiviral activity further supports the involvement of cellular nucleoside metabolism pathways and enzymes like dC kinase in its mechanism of action.

Research Findings: Data Tables

The following tables summarize key chemical information and research findings related to this compound.

Table 1: this compound Chemical Information

Compound NameChemical NamePubChem CID
This compound4-amino-1-(4-hydroxy-1,2-butadienyl)-2(1H)-pyrimidinone135436546

Table 2: Key Research Findings on this compound's Antiviral Activity and Metabolism

Parameter / FindingDescriptionRelevant EnantiomerValue / ObservationCitation
Anti-HBV Activity (HBIC50)50% inhibition concentration against HBV DNA synthesisR-(-)-enantiomer0.08 µM
Reversal of Antiviral ActivityAntiviral effect reversed by competitive nucleosidesAll enantiomersReversible by deoxycytidine (dC) and less efficiently by cytidine
Deamination by dC DeaminaseResistance to deamination by human dC deaminaseAll enantiomersNo deamination observed
Phosphorylation by dC KinaseSubstrate for cytoplasmic dC kinaseR-(-)-enantiomer, S-(+)-enantiomerPhosphorylated; R-(-)-enantiomer has relative Vmax/Km of 0.15, S-(+)-enantiomer has 0.12
Effect on Mitochondrial DNANo effect on mitochondrial DNA synthesisR-(-)-enantiomerNo effect at concentrations >10x HBIC50
Cytotoxicity50% inhibition of cell growthR-(-)-enantiomer>10 µM (varied among cell lines)

Advanced Approaches for Target Validation

Target validation is a critical phase in drug discovery, ensuring that a molecular target is genuinely involved in disease progression and that its modulation will yield the desired therapeutic effect without unacceptable side effects. This process moves beyond initial target identification to confirm the physiological relevance and "druggability" of a target. Advanced functional genomics and high-throughput screening platforms are increasingly leveraged to generate comprehensive datasets for robust target validation.

CRISPR-Based Genetic Perturbation Screens

CRISPR-Cas9 screening has revolutionized functional genomic research by enabling high-throughput, parallel genetic perturbation of thousands of genes to investigate gene functions and molecular mechanisms. This technology allows researchers to create precise genomic alterations, such as gene knockouts, and then observe the resulting phenotypic responses.

Mechanism and Application: CRISPR-Cas9 systems, guided by single-guide RNAs (sgRNAs), induce targeted double-strand breaks in DNA, leading to gene inactivation or modulation. These screens can be performed in pooled or arrayed formats, depending on the research question and desired readout. Pooled screens typically involve delivering a library of sgRNAs to a cell population, allowing for large-scale assessment of gene contributions to specific phenotypes under selective pressures. Arrayed screens, where cells are individually perturbed, enable high-content phenotyping and more accurate validation of gene functions, albeit being more laborious.

Role in Target Validation: CRISPR screens are invaluable for identifying and confirming drug targets, elucidating gene interactions, and understanding the biological responses of cells to therapeutic interventions. They help establish causal relationships between genetic variations and biological pathways, providing a robust foundation for drug development. For example, image-based CRISPR-Cas9 screens can profile multivariate single-cell phenotypes, revealing distinct effects of gene perturbations on cellular morphology or subcellular localization.

Phenotypic Screening Follow-up Studies

Phenotypic screening involves identifying compounds based on their ability to induce a desired cellular or organismal phenotype, without necessarily knowing the specific molecular target a priori. Once "hits" are identified from a phenotypic screen, follow-up studies are essential to deconvolute their mechanism of action and validate their molecular targets.

Process and Importance: The promise of phenotypic screening lies in its potential to discover novel biology and first-in-class therapies. Follow-up studies are critical for understanding how these compounds exert their effects and for guiding rational drug design. These studies often involve molecular profiling methodologies that provide comprehensive information about biological changes induced by a chemical perturbation.

Methods in Follow-up Studies: Advanced high-content imaging, using automated microscopy and computer vision, allows for multivariate profiling of single-cell phenotypes in response to compounds. This can involve measurements of gene expression, cell morphology, or biomarker activity. For instance, high-content phenotypic screening systems can be developed to mimic disease pathophysiology, allowing for the identification of compounds that ameliorate specific cellular dysfunctions and subsequent pharmacological analysis of the contributing molecular targets. The integration of such data with other omics datasets and bioinformatics tools helps in target deconvolution and validation.

Future Research Directions

Exploration of Broader Antiviral Spectrum and Novel Biological Activities

Current research has primarily focused on Cytallene's efficacy against HBV and HIV. The R-(-)-enantiomer of this compound has demonstrated potent inhibitory activity against HBV DNA synthesis, with a 50% inhibition concentration (HBIC50) of 0.08 µM in 2.2.15 cells . Furthermore, this compound has shown potent activity against HIV in culture, with the R-(-)-enantiomer being more potent than the S-(+)-enantiomer .

Given that this compound is an acyclic cytosine analog and that other pyrimidinone derivatives have been explored for a range of biological activities including antimicrobial, antiviral, and anticancer properties, a significant future research direction involves investigating its activity against a wider array of viral pathogens. This could include viruses responsible for emerging infectious diseases, respiratory illnesses, or other chronic viral infections. Additionally, exploring novel biological activities beyond its established antiviral effects, such as potential antimicrobial or anticancer properties, could uncover new therapeutic applications for this compound. This exploration would involve high-throughput screening against diverse pathogen panels and various cell lines to identify new areas of efficacy.

Table 1: Antiviral Activity of R-(-)-Cytallene

Target VirusInhibition MetricValueReference
Hepatitis B Virus (HBV)HBIC50 (50% inhibition concentration against HBV DNA synthesis)0.08 µM
Human Immunodeficiency Virus (HIV)Potent activity (R-(-)-enantiomer more potent than S-(+)-enantiomer)Not specified (Potent)

Development of Advanced Synthetic Routes for Stereoselective Production

This compound exists as both (+)- and (-)-enantiomers, with the R-(-)-enantiomer exhibiting significantly greater antiviral potency against both HBV and HIV compared to the S-(+)-enantiomer or the racemic mixture . While analytical scale resolution of this compound enantiomers has been achieved using chiral HPLC columns, this method is "poorly suitable for a preparative separation" . An improved large-scale synthesis of racemic this compound has been described, and enzymatic methods have been employed for the resolution of its enantiomers .

The current synthetic methods for obtaining the highly active R-(-)-enantiomer are not ideal for large-scale production. Therefore, a crucial area for future research is the development of advanced synthetic routes that enable efficient and stereoselective production of the R-(-)-Cytallene. This could involve:

Asymmetric Synthesis: Designing novel synthetic pathways that inherently lead to the formation of the desired enantiomer with high enantiomeric excess, avoiding the need for resolution.

Improved Chiral Resolution: Optimizing existing or discovering new enzymatic or chemical resolution methods that are more scalable, cost-effective, and environmentally friendly. This includes exploring different lipases or other enzymes and reaction conditions for enantioselective acylations, as demonstrated in past research .

Flow Chemistry and Continuous Manufacturing: Investigating the application of modern synthetic techniques like flow chemistry to achieve better control over reaction parameters and improve scalability for stereoselective synthesis.

Deeper Understanding of Molecular Interactions and Target Specificity

Understanding the precise molecular mechanisms by which this compound exerts its antiviral effects is fundamental for rational drug design. Studies have shown that this compound's antiviral activity against HBV DNA synthesis can be reversed by deoxycytidine (dC) and less efficiently by cytidine (B196190), suggesting an interaction with cellular nucleoside metabolism . The R-(-)-enantiomer of this compound is a substrate for cytoplasmic deoxycytidine kinase (dC kinase), with a Km value similar to that of dC, although its Vmax is approximately 15% compared to dC . Notably, this compound enantiomers are resistant to deamination by dC deaminase . The compound primarily inhibits HBV DNA synthesis without affecting HBV RNA synthesis or mitochondrial DNA synthesis at effective antiviral concentrations .

Future research should focus on:

Identifying Specific Viral Targets: Pinpointing the exact viral enzymes or host factors that this compound or its phosphorylated metabolites interact with to inhibit viral DNA synthesis. This could involve structural biology techniques (e.g., X-ray crystallography, cryo-EM) to visualize this compound-target complexes.

Elucidating Metabolic Pathways: A more comprehensive understanding of this compound's intracellular metabolism, including the enzymes responsible for its phosphorylation and any subsequent transformations, is needed. This would involve using radiolabeled this compound to track its metabolic fate .

Mechanism of Enantioselectivity: Investigating why the R-(-)-enantiomer is significantly more potent than the S-(+)-enantiomer, potentially through detailed molecular modeling and binding affinity studies with target enzymes.

Resistance Mechanisms: Studying how viruses might develop resistance to this compound and designing strategies to overcome such resistance, possibly by understanding mutations in viral enzymes.

Design and Synthesis of Next-Generation this compound Analogs with Enhanced Potency and Selectivity

This compound's unique structure, characterized by an acyclic cytosine nucleoside analog with an allene (B1206475) moiety, has been identified as crucial for its antiretroviral activity . Structure-activity relationship (SAR) studies have indicated that the presence of cumulated double bonds is indispensable for the antiretroviral activity of both this compound and its analog, adenallene (B1665521) . While the R-(-)-enantiomer is potent, it has also been noted to be more cytotoxic than the S-(+)-enantiomer in some cell lines, albeit at concentrations significantly higher than its antiviral HBIC50 .

Building upon the insights gained from deeper molecular understanding, future research should prioritize the rational design and synthesis of next-generation this compound analogs. This involves:

Structure-Activity Relationship (SAR) Refinement: Conducting extensive SAR studies by systematically modifying different parts of the this compound molecule (e.g., the pyrimidinone base, the allene side chain, and the hydroxyl group) to identify key pharmacophores and optimize interactions with target enzymes.

Improved Potency and Broader Spectrum: Designing analogs with enhanced binding affinity to viral targets, leading to lower effective concentrations and potentially a broader spectrum of antiviral activity.

Enhanced Selectivity and Reduced Cytotoxicity: Modifying the structure to improve the therapeutic index by increasing antiviral potency while simultaneously reducing cytotoxicity to host cells. This could involve computational drug design, virtual screening, and fragment-based drug discovery approaches.

Prodrug Strategies: Developing prodrugs of this compound that improve its pharmacokinetic properties, such as bioavailability, cellular uptake, and targeted delivery, while releasing the active compound intracellularly.

Q & A

Q. What experimental methodologies are recommended for synthesizing Cytallene enantiomers with high enantioselectivity?

this compound synthesis can be optimized using lipase-catalyzed enantioselective acylations. For example, lipase AK in tetrahydrofuran (THF) achieves high enantiomeric excess (e.g., 94% ee for (R)-(-)-cytallene) by acylating intermediates like (±)-N4-benzoylthis compound. Post-acylation deprotection yields enantiopure products. Single-crystal X-ray diffraction is critical for confirming absolute configurations (e.g., S-configuration for (+)-cytallene) .

Q. How can researchers validate the structural identity and purity of newly synthesized this compound derivatives?

Combine spectroscopic techniques (NMR, MS) with chromatographic methods (HPLC for enantiopurity). For novel compounds, provide full characterization data (e.g., melting points, elemental analysis) and cross-validate with literature for known analogs. Evidence of purity (e.g., ≥95% by HPLC) must be included in supplementary materials .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s antiretroviral activity?

Use HIV-1-infected peripheral blood mononuclear cells (PHA-PBM) or CD4+ T-cell lines. Measure IC50/IC90 values via viral replication assays (e.g., p24 antigen suppression) and cytotoxicity profiles. Include positive controls (e.g., zidovudine) and validate with dose-response curves .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound analogs?

Systematically modify functional groups (e.g., 4'-hydroxyl, cumulated double bonds) and compare antiviral potency. Use molecular docking to predict binding affinity to HIV-1 reverse transcriptase. Prioritize analogs with >10-fold selectivity indices (IC90 for virus vs. host cell viability) .

Advanced Research Questions

Q. How can contradictory data on this compound’s enantiomer-specific antiviral efficacy be resolved?

Re-evaluate experimental conditions (e.g., cell type, viral strain, assay sensitivity). For instance, (R)-(-)-cytallene shows IC50 = 0.4 µM in PHA-PBM cells, while (S)-(+)-cytallene is inactive. Confirm enantiopurity via chiral HPLC and replicate studies across independent labs .

Q. What strategies mitigate solvent-dependent variability in enzymatic resolution of this compound intermediates?

Screen solvents (e.g., THF, chloroform, dioxane) for lipase compatibility. THF enhances lipase AK activity due to its polarity and low denaturation potential. Optimize reaction temperature (25–37°C) and solvent water content (<0.1%) to stabilize enzyme conformation .

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity thresholds?

Standardize cytotoxicity assays (e.g., MTT, ATP-based) across cell lines and exposure durations. Report normalized data (e.g., % viability vs. untreated controls) and statistical significance (p < 0.05). Cross-reference with clinical databases for off-target effects .

Q. What analytical frameworks are recommended for interpreting conflicting SAR data in this compound derivatives?

Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity. Use Bayesian models to predict toxicity and prioritize analogs with optimal pharmacodynamic profiles .

Methodological & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document reaction parameters meticulously (e.g., enzyme batch, solvent purity, stirring rate). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Adhere to Beilstein Journal guidelines for experimental reporting .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound antiviral assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/IC90. Report confidence intervals and assess goodness-of-fit (R² > 0.95). Validate with bootstrap resampling for small sample sizes .

Q. How should researchers navigate gaps in this compound’s mechanistic data (e.g., viral entry vs. integration inhibition)?

Conduct time-of-addition assays and comparative transcriptomics. Use CRISPR-Cas9 knockouts to identify host factors critical for this compound’s activity. Collaborate with structural biologists for target validation .

Literature & Data Management

Q. What strategies optimize literature reviews for this compound-related studies?

Use SciFinder to search CAS Registry Numbers (e.g., 50-78-2 for analogs) and refine by "antiviral activity." Prioritize high-impact journals and patents with backward/forward citation tracking. Avoid unreliable sources (e.g., BenchChem) per guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.